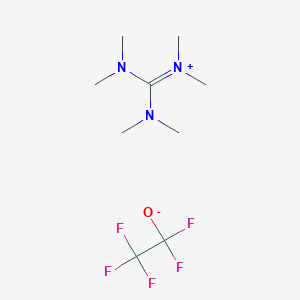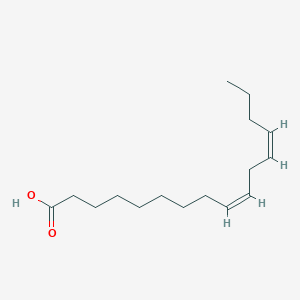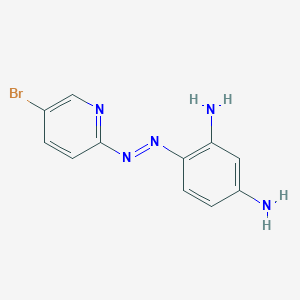![molecular formula C29H26FeNP B3183022 (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine CAS No. 498580-48-6](/img/structure/B3183022.png)
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine
Übersicht
Beschreibung
®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine is a chiral organophosphorus compound that features a ferrocene backbone
Wirkmechanismus
Target of Action
The primary target of ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine is the peroxide . This compound plays a crucial role in the synthesis and stabilization of peroxides .
Mode of Action
The compound interacts with its target through a reaction with hydrogen peroxide . This interaction leads to the formation of an extended crystalline network based on the formation of hydrogen bonds with the P=O groups of the diphosphine dioxide .
Biochemical Pathways
The affected pathway involves the reaction of dppe dioxide (bis(diphenylphosphino)ethane dioxide) with butanone and hydrogen peroxide . This leads to the creation of a dimer, which is an industrially important MEKPO (methyl ethyl ketone peroxide) . The peroxide is stabilized by forming strong hydrogen bonds to the phosphine oxide groups within an extended network .
Pharmacokinetics
The compound’s interaction with hydrogen peroxide suggests that it may have unique pharmacokinetic properties related to its ability to form stable peroxides .
Result of Action
The result of the compound’s action is the formation of a stable peroxide, which is achieved by forming strong hydrogen bonds to the phosphine oxide groups within an extended network . This peroxide is characterized by single crystal X-ray diffraction .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of hydrogen peroxide and other reactants . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine typically involves the following steps:
Formation of the Ferrocene Backbone: The initial step involves the preparation of a ferrocene derivative, which is achieved through the reaction of ferrocene with appropriate reagents to introduce the desired substituents.
Introduction of the Diphenylphosphino Group: The diphenylphosphino group is introduced via a substitution reaction, often using a phosphine reagent under controlled conditions.
Attachment of the Benzylamine Moiety: The final step involves the coupling of the benzylamine group to the ferrocene backbone, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ferrocene moiety, leading to the formation of ferrocenium ions.
Reduction: Reduction reactions can also occur, especially at the phosphine group, converting it to phosphine oxides.
Substitution: The compound is prone to nucleophilic substitution reactions, particularly at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ferrocenium ions and phosphine oxides.
Reduction: Formation of reduced ferrocene derivatives and phosphine oxides.
Substitution: Formation of substituted benzylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Asymmetric Catalysis: The compound is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Organometallic Chemistry: It serves as a precursor for various organometallic complexes.
Biology
Bioconjugation: The compound can be used in bioconjugation reactions to label biomolecules.
Medicine
Drug Development:
Industry
Material Science: The compound is used in the synthesis of advanced materials with unique electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]methylamine
- ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethylamine
Uniqueness
- Structural Features : The specific arrangement of the diphenylphosphino and benzylamine groups on the ferrocene backbone provides unique steric and electronic properties.
- Catalytic Activity : The compound exhibits superior catalytic activity in asymmetric reactions compared to its analogs, making it a valuable ligand in enantioselective synthesis.
This detailed article provides a comprehensive overview of ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
InChI |
InChI=1S/C24H21NP.C5H5.Fe/c25-24(19-11-4-1-5-12-19)22-17-10-18-23(22)26(20-13-6-2-7-14-20)21-15-8-3-9-16-21;1-2-4-5-3-1;/h1-18,24H,25H2;1-5H;/t24-;;/m1../s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDHVPUOEKPVJH-PPLJNSMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C([C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4)N.[CH]1[CH][CH][CH][CH]1.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4)N.[CH]1[CH][CH][CH][CH]1.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FeNP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


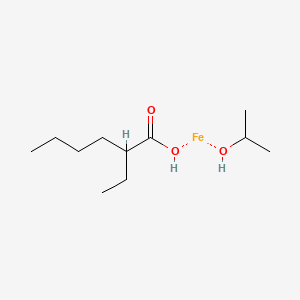
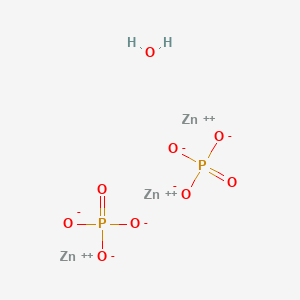
![Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]-](/img/structure/B3182959.png)



![N-acetyl-D-[UL-13C6]glucosamine](/img/structure/B3182994.png)
